molecular formula C25H28N4OS B11597989 N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Cat. No.: B11597989
M. Wt: 432.6 g/mol
InChI Key: RCENWKCKJYXGTH-UHFFFAOYSA-N
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Description

N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine typically involves multi-step organic reactions

    Formation of the Tetracyclic Core: This step involves cyclization reactions, often using catalysts such as palladium or platinum complexes to facilitate the formation of the tetracyclic framework.

    Functional Group Introduction: Subsequent steps include the introduction of the benzyl group, the dimethyl groups, and the 2-methylpropyl group. These steps may involve alkylation reactions, typically using reagents like benzyl chloride and isobutyl bromide under basic conditions.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography would be essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, under acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon catalyst, under atmospheric or elevated pressure.

    Substitution: Sodium hydride, alkyl halides, under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.

    Industrial Applications: The compound may be used in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine
  • N-(2-methoxyethyl)-4,4-dimethyl-8-propyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

Uniqueness

N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine is unique due to its specific combination of functional groups and its tetracyclic structure. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, providing distinct advantages in its applications.

This detailed article provides a comprehensive overview of N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H28N4OS

Molecular Weight

432.6 g/mol

IUPAC Name

N-benzyl-4,4-dimethyl-8-(2-methylpropyl)-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine

InChI

InChI=1S/C25H28N4OS/c1-15(2)10-19-18-13-30-25(3,4)11-17(18)20-21-22(31-24(20)29-19)23(28-14-27-21)26-12-16-8-6-5-7-9-16/h5-9,14-15H,10-13H2,1-4H3,(H,26,27,28)

InChI Key

RCENWKCKJYXGTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)NCC5=CC=CC=C5

Origin of Product

United States

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